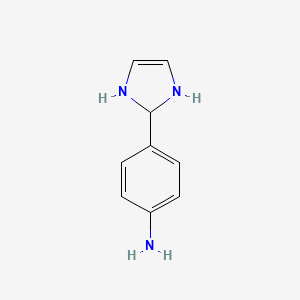

4-(2,3-dihydro-1H-imidazol-2-yl)aniline

Description

Significance of the Imidazoline (B1206853) and Aniline (B41778) Moieties in Contemporary Chemical Synthesis

The fusion of imidazoline and aniline functionalities within a single molecular architecture creates a scaffold of considerable interest in modern chemical research. The individual components, the 2-imidazoline ring and the aniline moiety, each contribute unique and valuable properties that make them significant building blocks in synthesis and medicinal chemistry.

The 2-imidazoline ring, a five-membered heterocycle, is a prominent structural motif found in a variety of natural products and synthetic compounds. wikipedia.orgresearchgate.net Natural molecules such as topsentin (B55745) D and spongotine B, isolated from marine sponges, contain this ring system and have attracted attention for their potent antitumor and antiviral properties. wikipedia.org In the realm of synthetic chemistry, the 2-imidazoline scaffold is valued for its broad spectrum of biological activities; compounds containing this moiety have been investigated as antihypertensive, anti-inflammatory, and antihyperglycemic agents. wikipedia.org The well-known drug Clonidine, which contains an imidazoline ring, is used to treat high blood pressure. wikipedia.org Furthermore, 2-imidazolines serve as versatile ligands in homogeneous catalysis and as organocatalysts in the synthesis of complex organic molecules. wikipedia.orgresearchgate.netchemicalbook.com Their ability to coordinate with metals has led to their use in catalytic processes like Suzuki–Miyaura couplings and Diels-Alder reactions. wikipedia.org

Structural Characteristics of 4-(2,3-dihydro-1H-imidazol-2-yl)aniline as a Core Scaffold

The compound this compound, also known as 4-(2-imidazolin-2-yl)aniline, possesses a distinct molecular framework defined by the direct linkage of a 2-imidazoline ring to the fourth carbon of an aniline ring. This arrangement creates a molecule with specific structural and electronic features.

The core of the molecule is the aniline system, which consists of a benzene (B151609) ring substituted with an amino (-NH2) group. This part of the structure is aromatic and planar. The amino group is a powerful electron-donating group, which influences the reactivity of the aromatic ring. Attached to this aniline ring at the para-position (position 4) is the 2-imidazoline ring.

The 2-imidazoline ring is a five-membered, non-aromatic heterocycle containing two nitrogen atoms. wikipedia.org It is formally derived from the reduction of a double bond in an imidazole (B134444) ring. wikipedia.org Key features of this ring in the context of the title compound include an endocyclic C=N double bond (an imine functionality) and two saturated carbon atoms. wikipedia.org The two nitrogen atoms and the three carbon atoms constitute the heterocyclic ring, which is conformationally flexible. The linkage to the aniline occurs at the C2 carbon of the imidazoline ring, the carbon atom situated between the two nitrogen atoms. This C2 position is part of the imine functional group, and its connection to the phenyl ring creates a cyclic amidine derivative. The properties of 2-imidazolines, such as solubility, can be influenced by substitution on the ring; for instance, imidazolines without a substituent on a nitrogen atom tend to have greater solubility in polar solvents. chemicalbook.com

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H11N3 |

| Molecular Weight | 161.21 g/mol |

| Formal Name | 4-(4,5-dihydro-1H-imidazol-2-yl)aniline |

| Synonyms | 4-(2-Imidazolin-2-yl)aniline |

| Core Components | Aniline Ring, 2-Imidazoline Ring |

Note: Data is calculated based on the chemical structure.

Historical Context and Evolution of Research on Substituted Dihydroimidazoles

The study of dihydroimidazoles, or imidazolines, dates back to the late 19th century. One of the earliest reported syntheses was by Hofmann in 1888, who prepared 2-methyl-imidazoline. researchgate.net For many decades, research into these compounds continued at a steady pace, with various synthetic methods being developed. researchgate.netorganic-chemistry.org These methods often involved the reaction of starting materials like aldehydes and ethylenediamine (B42938) under different conditions. chemicalbook.comorganic-chemistry.org

A significant expansion in the synthesis of imidazoline-containing drugs occurred following the discovery of specific imidazoline binding sites (IBS) in 1984. researchgate.net This finding opened up new avenues for pharmacological research, revealing that imidazolines could act on targets other than the previously assumed adrenergic receptors. nih.gov This discovery catalyzed a surge of interest in developing novel imidazoline derivatives to probe their therapeutic potential. researchgate.net

In recent decades, research has focused on developing more efficient and environmentally friendly synthetic routes. organic-chemistry.org Modern methods for preparing 2-imidazolines include reactions using oxidants like hydrogen peroxide or iodine, as well as photoredox-catalyzed reactions. organic-chemistry.org The development of chiral imidazolines has also been a major area of progress, as these compounds are widely used as organocatalysts and ligands in asymmetric synthesis. researchgate.net The ongoing evolution of synthetic methodologies continues to broaden the accessibility and application of this important class of heterocyclic compounds in various fields of chemical science. researchgate.net

Structure

3D Structure

Properties

CAS No. |

500301-55-3 |

|---|---|

Molecular Formula |

C9H11N3 |

Molecular Weight |

161.20 g/mol |

IUPAC Name |

4-(2,3-dihydro-1H-imidazol-2-yl)aniline |

InChI |

InChI=1S/C9H11N3/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6,9,11-12H,10H2 |

InChI Key |

CWVGQOVBAQSZLP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2NC=CN2)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 2,3 Dihydro 1h Imidazol 2 Yl Aniline and Its Derivatives

Direct Synthesis Approaches to the Dihydroimidazole-Aniline Core

Direct methods focus on the construction of the dihydroimidazole (B8729859) ring connected to the aniline (B41778) moiety through fundamental organic reactions. These strategies include condensation, cyclization, and reduction of specifically designed precursors.

A primary and straightforward method for synthesizing 2-substituted dihydroimidazoles involves the condensation reaction between an aldehyde and a 1,2-diamine. For the target molecule, this reaction would utilize 4-aminobenzaldehyde (B1209532) and ethylenediamine (B42938). The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to yield the 2,3-dihydro-1H-imidazole ring.

The synthesis of the key precursor, 4-aminobenzaldehyde, can be achieved from p-nitrotoluene through oxidation and subsequent reduction. chemicalbook.comorgsyn.org The condensation reaction itself is analogous to the widely used synthesis of benzimidazoles, where o-phenylenediamine (B120857) is reacted with various aldehydes. researchgate.netresearchgate.net These reactions can be facilitated under various conditions, often with acid or base catalysis to promote dehydration and cyclization.

| Aldehyde Precursor | Diamine | Typical Conditions | Product |

|---|---|---|---|

| 4-Aminobenzaldehyde | Ethylenediamine | Ethanol (B145695), Reflux | 4-(2,3-dihydro-1H-imidazol-2-yl)aniline |

| Substituted Benzaldehydes | o-Phenylenediamine | Aqueous Ethanol, Ambient Temp researchgate.net | 2-Aryl-1H-benzo[d]imidazoles |

| Aromatic Aldehydes | o-Phenylenediamine | Zirconium oxychloride, Microwave, Solvent-free researchgate.net | 2-Aryl/heterylbenzimidazoles |

Cyclization strategies involve the formation of the heterocyclic ring from an acyclic precursor that already contains all the necessary atoms in a linear arrangement. A common approach is the intramolecular cyclization of N-acylated diamine derivatives. For instance, 4-aminobenzoic acid can be reacted with ethylenediamine to form an amide intermediate, N-(2-aminoethyl)-4-aminobenzamide. Subsequent acid-catalyzed dehydration and cyclization of this intermediate would yield the desired this compound.

This principle is well-established in heterocyclic synthesis. For example, related benzimidazole (B57391) structures can be synthesized by reacting p-aminobenzoic acid with o-phenylenediamine in the presence of an acid catalyst, which facilitates the ring closure. researchgate.netijrpc.com Other advanced cyclization methods, such as nickel-catalyzed cyclization of amido-nitriles, also demonstrate the versatility of intramolecular ring formation in creating imidazole-containing structures. rsc.org

An alternative and highly effective strategy involves the synthesis of a nitro-substituted precursor, followed by a reduction step to generate the final aniline derivative. This pathway begins with the condensation of 4-nitrobenzaldehyde (B150856) with ethylenediamine to form 2-(4-nitrophenyl)-2,3-dihydro-1H-imidazole. The nitro group is then reduced to the primary amine, yielding the target compound.

This method is advantageous as the reduction of an aromatic nitro group is a well-understood and typically high-yielding transformation. A variety of reducing agents can be employed for this purpose, offering flexibility in reaction conditions. This approach of late-stage functional group transformation is common in the synthesis of complex molecules. For instance, one-pot reductive cyclocondensation of 2-nitroanilines with aldehydes is a known method for producing benzimidazole derivatives. pcbiochemres.com

| Reducing Agent/System | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| H₂/Pd-C | Methanol (B129727), Room Temperature | Catalytic hydrogenation, clean reaction. | researchgate.net |

| Sn/HCl | Acidic medium | Classic, robust method. | N/A |

| Zn/NaHSO₃ | Aqueous medium, 100°C | Inexpensive, suitable for one-pot reductive cyclization. pcbiochemres.com | pcbiochemres.com |

| B₂(OH)₄ | Aqueous medium, 80°C | Mild conditions, green chemistry approach. organic-chemistry.org | organic-chemistry.org |

Advanced Synthetic Protocols and Green Chemistry Applications

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methodologies. These include multi-component reactions that increase molecular complexity in a single step and green techniques that minimize waste and energy consumption.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a one-pot reaction to form a product that incorporates substantial portions of all the starting materials. While direct MCRs for this compound are not extensively documented, the principles are applied in the synthesis of related imidazole (B134444) structures. For example, tri- and tetrasubstituted imidazoles can be synthesized via MCRs involving an aldehyde, a dicarbonyl compound (like benzil), and an ammonia (B1221849) source. ias.ac.in

Microwave-assisted, three-component syntheses have also been developed for benzimidazole libraries, demonstrating the power of MCRs to rapidly generate diverse molecular structures. beilstein-journals.org These strategies highlight the potential for developing a one-pot synthesis of the target dihydroimidazole-aniline core by combining 4-aminobenzaldehyde, ethylenediamine, and a suitable third component, possibly an oxidizing agent, to facilitate the cyclization.

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the synthesis of dihydroimidazoles and related heterocycles, this often involves minimizing or eliminating solvents and using recyclable or non-toxic catalysts.

Solvent-free synthesis is a key green technique. rsc.org The reaction of diamines with aldehydes or their equivalents can often be performed neat, sometimes with microwave irradiation to accelerate the reaction and improve yields. researchgate.netnih.gov These solvent-free conditions reduce pollution, simplify product work-up, and can be more economical. researchgate.net For example, imidazolines have been synthesized from fatty acids and triethylenetetramine (B94423) (TETA) under solvent-free conditions. ui.ac.id

The use of green catalysts is another important aspect. Water can be used as a green solvent, and heterogeneous catalysts that can be easily recovered and reused are preferred. Cr₂O₃ nanoparticles, synthesized using plant extracts, have been employed as efficient and reusable catalysts for the synthesis of polysubstituted imidazoles under microwave irradiation in water. researchgate.netnih.gov

| Technique | Example Reaction | Key Advantages | Reference |

|---|---|---|---|

| Solvent- and Catalyst-Free | Acyclic ketones + o-phenylenediamines | High atom economy, no solvent waste, simple procedure. | rsc.org |

| Microwave-Assisted (Solvent-Free) | o-Phenylenediamine + Aldehydes | Reduced reaction times, increased yields, energy efficiency. | researchgate.netnih.gov |

| Green Catalyst in Water | Aldehydes + Benzil + AcONH₄ with Cr₂O₃ catalyst | Use of water as a safe solvent, recyclable catalyst. | researchgate.netnih.gov |

Metal-Catalyzed Synthetic Transformations (e.g., Copper-Catalyzed Processes)

The traditional synthesis of 2-imidazolines often involves the condensation of a 1,2-diamine with various carbonyl-containing compounds or their derivatives. mdpi.com However, transition metal catalysis, particularly with copper, has emerged as a powerful tool for these transformations, offering efficiency and selectivity. mdpi.com Copper catalysts have been effectively used in various coupling and cyclization reactions to produce imidazoline (B1206853) scaffolds. mdpi.com

A primary route to this compound involves the reaction of 4-aminobenzonitrile (B131773) with ethylenediamine. While this reaction can be performed under high temperatures, the use of a copper catalyst facilitates the transformation under milder conditions. Copper salts such as copper(I) iodide (CuI) or copper(II) acetate (B1210297) (Cu(OAc)2) are often employed. The catalytic cycle is believed to involve the coordination of the copper center to the nitrile, activating it towards nucleophilic attack by the diamine.

For instance, copper-catalyzed methods have been developed for the synthesis of related N-heterocycles. An efficient copper-catalyzed reaction of substituted 2-bromobenzonitriles with amidines has been reported for the synthesis of 4-aminoquinazolines. This reaction proceeds using CuI as the catalyst, N,N'-dimethylethylenediamine as a ligand, and a base in a suitable solvent. A proposed mechanism involves an initial Ullmann-type coupling followed by an intramolecular nucleophilic attack. While this synthesis produces a different heterocyclic system, the fundamental steps of copper-catalyzed C-N bond formation are analogous to those likely involved in the synthesis of 2-aryl-imidazolines from nitriles.

Furthermore, copper-catalyzed cascade reactions have been developed for the synthesis of 3,4-dihydroquinazolines and quinazolines from aromatic nitriles and 2-aminobenzylamine, using molecular oxygen as the oxidant. rsc.org This highlights the versatility of copper catalysis in activating nitriles for cyclization reactions.

The following table summarizes representative copper-catalyzed systems used for the synthesis of related nitrogen heterocycles, which can be adapted for the synthesis of this compound.

| Catalyst System | Starting Materials | Product Type | Reference |

| CuI / DMEDA | 2-bromobenzonitriles, Amidines/Guanidine | 4-Aminoquinazolines | |

| Cu(OAc)2 | Aryl nitriles, Amines | 1,2,4-Triazoles | nih.gov |

| Cu(I) | Enaminones, Phenyl acetylenes, Tosyl azide | 2-Iminopyrans | nih.gov |

| Cu(II) | o-phenylenediamine, Keto esters, Alkynes | Furoquinoxalines | nih.gov |

Mechanistic Investigations of Synthesis Pathways

Understanding the reaction mechanism is crucial for optimizing synthetic protocols and extending their scope. The synthesis of this compound and its derivatives has been the subject of mechanistic studies, particularly focusing on the intermediates and the energetic aspects of the reaction.

The copper-catalyzed reaction of an aromatic nitrile, such as 4-aminobenzonitrile, with ethylenediamine to form a 2-imidazoline is proposed to proceed through a series of coordinated steps.

A plausible mechanistic pathway is as follows:

Activation of the Nitrile: The copper(I) or copper(II) catalyst coordinates to the nitrogen atom of the nitrile group of 4-aminobenzonitrile. This coordination polarizes the C≡N bond, making the carbon atom more electrophilic.

Nucleophilic Attack: One of the amino groups of ethylenediamine acts as a nucleophile and attacks the activated nitrile carbon. This results in the formation of an N-cuprio-amidine intermediate.

Intramolecular Cyclization: The second amino group of the ethylenediamine moiety then undergoes an intramolecular nucleophilic attack on the amidine carbon. This step leads to the formation of the five-membered dihydroimidazoline ring.

Proton Transfer and Catalyst Regeneration: A series of proton transfers, likely mediated by the solvent or base present in the reaction mixture, leads to the final product and the regeneration of the active copper catalyst, allowing it to re-enter the catalytic cycle.

Computational studies on related copper-catalyzed reactions, such as the amination of benzene (B151609) via a nitrene insertion approach, suggest that copper-nitrene intermediates can add to aromatic systems to form aziridine (B145994) intermediates, which then rearrange to the final aminated product. scirp.org While a different type of reaction, this highlights the ability of copper to mediate complex bond-forming sequences. In the context of imidazoline synthesis from nitriles, the key intermediate is more likely the copper-coordinated amidine.

Studies on the synthesis of N-acyl amidines via copper-catalyzed multicomponent reactions have identified the generation of acyl nitrenes that insert into a copper-acetylide bond. dntb.gov.ua This points to the diverse reactivity of copper catalysts in activating nitrogen-containing functional groups.

The kinetics and thermodynamics of imidazoline formation are influenced by several factors, including the nature of the catalyst, the solvent, and the substituents on the aromatic ring.

Kinetic Aspects:

The rate-determining step in the copper-catalyzed synthesis is often proposed to be either the initial nucleophilic attack of the diamine on the coordinated nitrile or the subsequent intramolecular cyclization.

The choice of ligand on the copper catalyst can significantly impact the reaction rate. Ligands can modulate the Lewis acidity of the copper center, thereby influencing the extent of nitrile activation.

Thermodynamic Aspects:

The formation of the 2-imidazoline ring is generally a thermodynamically favorable process due to the stability of the resulting heterocyclic system.

Computational studies on the formation of imidazoles from glyoxal (B1671930) and methylamine (B109427) have shown that the reaction proceeds through a diimine intermediate, and the subsequent cyclization is energetically favorable. acs.org Although this is for imidazole and not imidazoline formation, it provides a model for the thermodynamic feasibility of forming such five-membered nitrogen heterocycles.

Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can map out the distinct chemical environments of hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environments

The ¹H NMR spectrum of 4-(2,3-dihydro-1H-imidazol-2-yl)aniline is expected to show distinct signals corresponding to the protons on the aromatic ring and the dihydroimidazole (B8729859) (imidazoline) ring, as well as those attached to nitrogen atoms.

Aromatic Protons: The protons on the 4-substituted aniline (B41778) ring are chemically non-equivalent and should appear as a pair of doublets, characteristic of an AA'BB' spin system (often simplified as an AB quartet). The protons ortho to the amino group (H-3/H-5) are expected to be shielded and appear upfield compared to the protons meta to the amino group (H-2/H-6), which are ortho to the electron-withdrawing imidazoline (B1206853) substituent.

Imidazoline Ring Protons: The four protons of the ethylenediamine (B42938) backbone of the imidazoline ring (at the C4 and C5 positions) are chemically equivalent due to rapid conformational flexing at room temperature. This would result in a single, sharp singlet. In the closely related compound 2-phenyl-2-imidazoline, this signal appears as a singlet at approximately 3.6-4.0 ppm. sigmaaldrich.com

Amine and Imine Protons: The protons of the aniline amino group (-NH₂) and the imidazoline amine group (-NH-) are expected to appear as broad singlets that can be exchanged with deuterium (B1214612) oxide (D₂O). Their chemical shifts can vary depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.7 | Doublet | 2H | Ar-H (ortho to C-imidazoline) |

| ~ 6.6 - 6.8 | Doublet | 2H | Ar-H (ortho to -NH₂) |

| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH ₂ |

| ~ 3.8 - 4.0 | Singlet | 4H | -CH ₂-CH ₂- (imidazoline ring) |

| Varies | Broad Singlet | 1H | -NH - (imidazoline ring) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Frameworks

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of six distinct carbon signals are predicted due to the molecule's symmetry (the two pairs of aromatic carbons and the two equivalent CH₂ carbons of the imidazoline ring).

Imidazoline Carbons: The most downfield signal is expected for the C2 carbon, which is part of an aminal functional group, typically appearing in the range of 160-170 ppm. The methylene (B1212753) carbons (C4 and C5) of the imidazoline ring are expected to appear much further upfield.

Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon attached to the amino group (C4') will be shielded, while the carbon attached to the imidazoline ring (C1') will be deshielded. The remaining aromatic carbons (C2'/C6' and C3'/C5') will have shifts influenced by both substituents.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | C 2 (C=N of imidazoline) |

| ~ 150 | C -NH₂ (aromatic) |

| ~ 128 | C -H (aromatic, ortho to -NH₂) |

| ~ 125 | C -H (aromatic, ortho to C-imidazoline) |

| ~ 120 | C -C(imidazoline) (aromatic) |

| ~ 45 | C 4/C5 (-C H₂-C H₂- of imidazoline) |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC) for Connectivity Assignments

To unambiguously assign the proton and carbon signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between adjacent protons. A key expected correlation would be between the aromatic protons on adjacent carbons, confirming the AA'BB' system. The absence of cross-peaks between the aromatic protons and the imidazoline ring protons would confirm the separation of the two spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment connects protons to the carbons they are directly bonded to. sigmaaldrich.com It would be used to definitively link each proton signal to its corresponding carbon atom. For example, the singlet at ~3.9 ppm would show a cross-peak to the carbon signal at ~45 ppm, confirming the assignment of the imidazoline -CH₂-CH₂- group. Likewise, the aromatic proton signals would correlate with their respective aromatic carbon signals, solidifying the assignments for the aniline ring.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound would be dominated by absorptions from the N-H, C=N, and aromatic C=C bonds. In the analogue 2-phenyl-2-imidazoline, a strong band for the C=N stretching vibration is observed around 1629 cm⁻¹. rsc.org The spectrum of the target compound would additionally feature strong, characteristic bands for the primary amine.

N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary aniline -NH₂ group. A broader absorption, also in this region, would correspond to the secondary amine N-H stretch of the imidazoline ring.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the imidazoline ring would be observed just below 3000 cm⁻¹.

C=N Stretching: A strong absorption band around 1605-1630 cm⁻¹ is characteristic of the carbon-nitrogen double bond within the imidazoline ring. rsc.org

C=C Stretching: Aromatic C=C ring stretching vibrations are expected in the 1500-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group typically appears as a medium to strong band around 1600-1640 cm⁻¹.

Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3350 | Asymmetric Stretch | Primary Amine (-NH₂) |

| 3350 - 3250 | Symmetric Stretch | Primary Amine (-NH₂) |

| ~3300 | Stretch | Secondary Amine (-NH-) |

| 3100 - 3000 | Stretch | Aromatic C-H |

| 2980 - 2850 | Stretch | Aliphatic C-H |

| 1630 - 1605 | Stretch | Imine (C=N) |

| 1640 - 1600 | Bend | Primary Amine (-NH₂) |

| 1600, 1580, 1500 | Stretch | Aromatic C=C |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure. For this compound, the molecular formula is C₉H₁₁N₃, giving a molecular weight of 161.21 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 161. The fragmentation pattern would likely involve the following key cleavages:

Benzylic-type Cleavage: The most common fragmentation would be the cleavage of the bond between the phenyl ring and the imidazoline ring. This would result in two major fragment ions:

An ion corresponding to the aminophenyl cation at m/z = 92.

An ion corresponding to the dihydroimidazolyl radical cation at m/z = 69.

Fragmentation of the Imidazoline Ring: The imidazoline ring itself can undergo fragmentation, typically through the loss of ethene (C₂H₄, 28 Da) or other small neutral molecules.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion, distinguishing it from other compounds with the same nominal mass.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the precise mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₉H₁₁N₃), HRMS would be used to verify its composition by comparing the experimentally measured mass of the molecular ion to the calculated theoretical mass.

The analysis would yield a high-resolution mass-to-charge ratio (m/z) for the protonated molecule, [M+H]⁺. The exact mass of this ion is calculated to be 162.1026. An experimental finding that matches this value to within a very small margin of error would provide strong evidence for the successful synthesis of the target compound.

Table 1: Theoretical HRMS Data for this compound No experimental data is publicly available. The table below is illustrative of expected results.

| Adduct | Molecular Formula | Calculated m/z | Observed m/z | Error (ppm) |

|---|

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Monitoring and Intermediate Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar, and often thermally fragile, molecules. It is frequently employed to monitor the progress of chemical reactions in real-time. In the synthesis of this compound, ESI-MS could be used to track the consumption of reactants and the formation of the product. By analyzing small aliquots of the reaction mixture over time, the appearance of the peak corresponding to the molecular ion of the product (e.g., m/z 162.1 for [M+H]⁺) would confirm its formation. This technique is also highly effective in identifying potential reaction intermediates or by-products, aiding in the optimization of reaction conditions.

X-ray Diffraction Analysis

X-ray diffraction techniques provide definitive information about the atomic arrangement within a crystalline solid, offering insights into molecular geometry, conformation, and crystal packing.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry and Conformation

Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional structure of a molecule. improvedpharma.com This method requires a well-ordered single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the calculation of electron density maps, from which the exact positions of atoms can be determined. For this compound, an SC-XRD analysis would provide unambiguous confirmation of its covalent structure. Furthermore, it would reveal critical details about its solid-state conformation, including bond lengths, bond angles, and torsion angles, such as the dihedral angle between the aniline ring and the dihydroimidazole ring. rsc.org

Table 2: Illustrative Crystallographic Data from SC-XRD No experimental data is publicly available for this specific compound. The table represents typical parameters obtained from an SC-XRD experiment.

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline or powdered solid samples. libretexts.org While SC-XRD analyzes a single point in the crystal lattice, PXRD provides information averaged over a bulk sample, making it ideal for phase identification and purity assessment. libretexts.orgpnrjournal.com Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint." The experimental PXRD pattern for a synthesized batch of this compound could be compared to a theoretical pattern calculated from its single-crystal structure (if available) to confirm phase purity. rsc.org The absence of peaks from starting materials or other crystalline impurities would indicate a pure sample.

Table 3: Representative PXRD Peak List This table illustrates the format of PXRD data. Specific experimental data for the compound is not available.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Complementary Analytical Methods

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's chromophores (light-absorbing groups). For this compound, the spectrum is expected to be dominated by π→π* transitions associated with the aniline aromatic ring. The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) provide information about the electronic structure and conjugation within the molecule.

Table 4: Expected UV-Vis Absorption Data No experimental data is publicly available. The table shows the type of data obtained.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

|---|---|---|---|

| e.g., Ethanol (B145695) | Data not available | Data not available | e.g., π→π* |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the detection and characterization of chemical species that have one or more unpaired electrons. nih.govbiointerfaceresearch.com Such paramagnetic species include free radicals, radical ions, and transition metal complexes. EPR spectroscopy is uniquely sensitive to the electronic environment of the unpaired electron, providing detailed information about its interaction with nearby magnetic nuclei (hyperfine coupling), which helps in identifying the radical species and mapping its distribution within a molecule. nih.govbiointerfaceresearch.com

In the context of compounds like this compound, EPR is not typically used to study the ground-state molecule, which is diamagnetic (has no unpaired electrons). However, it becomes an indispensable tool for investigating radical species that may be generated from the parent compound through various processes such as oxidation, reduction, or irradiation. nih.gov For instance, the aniline or imidazole (B134444) moiety can be oxidized to form a radical cation.

Research on related imidazole derivatives demonstrates the utility of EPR in studying such paramagnetic intermediates. Studies on imidazolium-based ionic liquids have used EPR to characterize persistent radicals formed after irradiation. In other cases, EPR has been used to study the radical cations of substituted imidazoles, providing insights into their hyperfine coupling constants. The technique can also be applied to study transition metal complexes where an imidazole derivative acts as a ligand. bohrium.comresearchgate.netnih.gov

For this compound, an EPR experiment could be designed to detect transient radical cations formed during electrochemical or chemical oxidation. The resulting EPR spectrum would provide characteristic g-values and hyperfine splitting patterns from interactions with nitrogen and hydrogen nuclei, allowing for the unequivocal identification of the radical structure and the delocalization of the unpaired electron across the aniline and imidazoline rings. researchgate.netresearchgate.net Often, due to the short lifetime of organic radicals, a technique called spin trapping is employed, where the transient radical reacts with a "spin trap" molecule to form a more stable radical adduct that can be readily detected by EPR. nih.govnih.gov

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Thermal Analysis)

Thermal analysis techniques are crucial for determining the thermal stability, decomposition profile, and phase transitions of materials as a function of temperature. For a compound like this compound, Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) are particularly informative.

Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) measures the difference in temperature or heat flow between a sample and a reference material as a function of temperature. These techniques detect thermal events such as melting, crystallization, and decomposition, indicating whether these processes are endothermic (absorb heat) or exothermic (release heat).

Studies on various imidazole, imidazoline, and related heterocyclic derivatives have utilized these techniques to establish their thermal properties. For example, the thermal degradation of novel imidazoline derivatives has been shown to occur in distinct endothermic and exothermic stages. lew.ro TGA of certain imidazolinone derivatives revealed that their thermal stability is influenced by the type of substituent present on the molecule. researchgate.net In a study of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, a related structure, DSC and TGA were used to identify the release of solvent molecules at lower temperatures followed by the melting and decomposition of the compound at higher temperatures. researchgate.net These analyses show one or more major weight loss steps, indicating the points of molecular fragmentation. researchgate.netresearchgate.net

The thermal profile for derivatives of this compound would similarly provide data on its melting point and onset of decomposition, which are critical parameters for assessing its stability for various applications.

| Compound Type | Technique | Key Findings | Reference |

|---|---|---|---|

| Imidazolinone Derivatives | TGA | Degradation occurs in one or more steps; stability depends on the substituent. | researchgate.net |

| Substituted Imidazoline Derivatives | TG-DSC-FTIR | Endothermic domain (10-360°C) for bond splitting and exothermic domain (360-600°C) for burning of intermediates. | lew.ro |

| 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine | DSC/TGA | Endothermic effect for methanol (B129727) release (60–110 °C), followed by melting and further decomposition. A weight loss of ~13% corresponded to the solvent molecule. | researchgate.net |

| Carbazole Derivatives | TGA | Exhibited high thermal stability with decomposition temperatures (5% weight loss) ranging from 372 to 472 °C. | researchgate.net |

Electron Microscopy (e.g., TEM) for Nanometric Scale Morphology

Electron microscopy techniques are essential for visualizing the morphology and structure of materials at the micro- and nanoscale. Transmission Electron Microscopy (TEM) is particularly powerful for high-resolution imaging of the size, shape, and arrangement of molecules and nanoparticles. oaepublish.com

For a small organic molecule like this compound, TEM is not typically used to visualize a single, isolated molecule due to challenges like low contrast and damage from the high-energy electron beam. oaepublish.com However, TEM is highly valuable for characterizing the solid-state morphology of the compound. This includes:

Crystallite Imaging: Visualizing the size and shape of micro- or nanocrystals.

Aggregation Studies: Observing how molecules self-assemble or aggregate in the solid state or in thin films.

Nanostructure Characterization: If the compound is used as a building block to create larger nanostructures (e.g., metal-organic frameworks, self-assembled fibers, or nanoparticles), TEM is critical for determining the morphology and dimensions of these materials.

Advanced TEM techniques, such as cryo-electron microscopy (cryo-EM), which involves flash-freezing the sample, can help to mitigate beam damage and preserve the native structure of molecular assemblies. oaepublish.com While no specific TEM studies on the nanometric morphology of this compound are prominently available, the principles of the technique are widely applied in materials science. For example, TEM has been used to reveal the arrangement of molecules within metal-organic frameworks and covalent organic frameworks, identifying the positions of individual aromatic rings under low electron dose conditions. oaepublish.com This demonstrates the potential of TEM to provide unparalleled insight into the supramolecular organization of this compound if it were to be incorporated into such ordered nanostructures.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic properties of molecules.

A foundational step in any computational study is the determination of the molecule's most stable three-dimensional arrangement, known as the optimized molecular geometry. DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For 4-(2,3-dihydro-1H-imidazol-2-yl)aniline, this would involve optimizing the geometry of the aniline (B41778) and dihydroimidazole (B8729859) rings and their relative orientation.

Elucidation of the electronic structure would follow, providing information on the distribution of electrons within the molecule. This includes the calculation of atomic charges and the generation of electron density maps, which are crucial for understanding the molecule's polarity and regions susceptible to electrophilic or nucleophilic attack.

DFT methods are highly effective in predicting spectroscopic data, which can aid in the experimental characterization of a compound.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies correspond to the infrared (IR) and Raman spectra of a molecule. For this compound, this would help assign specific vibrational modes to the stretching and bending of its various bonds, such as the N-H, C-H, C-N, and C=C bonds.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. Such predictions for this compound would be invaluable for confirming its synthesis and assigning the signals in its experimental NMR spectra.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard.

The energy and localization of the HOMO indicate the ability of a molecule to donate electrons (nucleophilicity), while the LUMO's energy and location suggest its ability to accept electrons (electrophilicity). An FMO analysis of this compound would identify the likely sites for electrophilic and nucleophilic attack, providing insights into its potential chemical reactions. The energy gap between the HOMO and LUMO is also a critical parameter for determining the molecule's kinetic stability and electronic transport properties.

Conformational Analysis and Molecular Dynamics Simulations

While DFT provides a static picture of a molecule, its actual behavior is dynamic. Conformational analysis and molecular dynamics simulations explore the flexibility and interactions of a molecule over time.

Molecules are not rigid structures and can exist in various conformations due to the rotation around single bonds. A conformational analysis of this compound would investigate the different spatial arrangements of the aniline and dihydroimidazole rings. By calculating the energy of these different conformations, an energy profile can be constructed to identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule might behave in different environments.

In the solid state, molecules arrange themselves in a crystal lattice. Molecular dynamics simulations can be used to study the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern this crystal packing. For this compound, this would involve simulating a system of multiple molecules to understand how they interact and pack together, which is fundamental to predicting its solid-state properties.

Theoretical Modeling of Solvent Effects on Molecular Properties

The properties of this compound in different environments are a key area of study, with theoretical modeling providing valuable predictions of solvent effects on its molecular characteristics. While direct experimental data on the solvation of this specific compound is limited, computational studies on analogous molecules, such as substituted benzotrifluorides and imidazolium (B1220033) derivatives, offer a strong basis for understanding its behavior.

Theoretical investigations into the impact of solvents on the electronic properties of related aromatic compounds have demonstrated that solvent polarity can significantly influence NMR chemical shifts. For instance, studies on benzotrifluoride (B45747) derivatives have shown a dependence of 19F NMR chemical shifts on the solvent environment, which is attributed to both electronic factors and specific molecule-solvent interactions. It is plausible that the aniline and imidazoline (B1206853) protons of this compound would exhibit similar sensitivity to solvent effects in their NMR spectra.

Furthermore, computational models have been employed to study the stability of related heterocyclic compounds in aqueous environments. For example, the stability of imidazolium-hydroxide structures has been shown to increase with the number of surrounding water molecules, highlighting the role of the solvent in stabilizing certain ionic species. These findings suggest that the protonated form of this compound would be significantly stabilized by polar protic solvents through hydrogen bonding interactions. The use of continuum models, such as the Polarizable Continuum Model (PCM), in theoretical calculations allows for the simulation of these bulk solvent effects on the geometry and electronic structure of the molecule.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms of organic molecules, and this is no different for this compound and its analogs. nih.gov Density Functional Theory (DFT) has been a prominent method for investigating the reactivity and stability of related imidazolin-2-ylidenes. researchgate.net

Studies on the dimerization of imidazolin-2-ylidenes have revealed that these compounds have lower activation energies for dimerization compared to their unsaturated imidazol-2-ylidene counterparts. researchgate.net This suggests that this compound could potentially undergo self-condensation or participate in reactions involving the imidazoline ring. The stability of the imidazoline ring is a crucial factor, and computational studies have indicated that substituents can significantly influence this stability. researchgate.net

The general field of computational elucidation of organic reaction mechanisms has seen significant advancements, allowing for the study of increasingly complex systems. nih.govresearchgate.net Methodologies have evolved to better account for non-covalent interactions and the dynamic nature of reaction pathways. nih.gov For a molecule like this compound, computational studies could explore various potential reaction pathways, including electrophilic substitution on the aniline ring, nucleophilic attack at the imidazoline carbon, or oxidation of the aniline group. These theoretical investigations are critical for predicting reaction outcomes and designing synthetic routes. researchgate.net

Molecular Docking for Investigating Ligand-Biomolecule Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target. While specific docking studies on this exact compound are not extensively documented in publicly available literature, numerous studies on analogous imidazole (B134444), imidazoline, and pyrazoline derivatives provide a strong indication of its potential as a bioactive molecule. mdpi.comnih.gov

Docking studies on various heterocyclic compounds have demonstrated their potential to bind to a range of biological targets, including enzymes and receptors implicated in various diseases. For example, pyrazoline derivatives have been investigated as potential inhibitors of monoamine oxidase A (MAO-A), a key protein in the management of depression and anxiety. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity. nih.gov

The general approach in these studies involves docking a library of compounds into the active site of a target protein to predict their binding energies and poses. The results from these in silico experiments help in prioritizing compounds for further experimental testing. Given the structural features of this compound, which include a hydrogen bond donor (aniline NH2) and acceptor (imidazoline N), as well as an aromatic ring, it is a promising candidate for forming stable interactions with various protein active sites.

Table 1: Summary of Molecular Docking Studies on Analogous Compounds

| Compound Class | Target Protein | Key Findings |

| Pyrazoline Derivatives | Monoamine Oxidase A (MAO-A) | Potential inhibitors with key interactions involving specific amino acid residues like Tyr407 and Tyr444. nih.gov |

| Imidazolidin-4-one Derivatives | Antimicrobial Targets | Investigated for their potential antibacterial activity through molecular docking. mdpi.com |

| Quinoline/Naphthalene Pyrazolines | PI3K | Compounds showed good docking scores, suggesting potential as PI3K inhibitors for cancer therapy. bohrium.com |

| 2-Phenyl Quinoline-4-Carboxamides | Antibacterial and Anticancer Targets | Showed good binding affinity through hydrogen bond interactions within the active sites of target proteins. researchgate.net |

Chemical Reactivity and Mechanistic Investigations

Reactions Involving the Aniline (B41778) Moiety

The aniline portion of the molecule, with its primary amino group attached to a benzene (B151609) ring, is a focal point for various chemical transformations, particularly those involving nucleophilic and electrophilic interactions.

Nucleophilic Substitution Reactions

The nitrogen atom of the primary amino group in 4-(2,3-dihydro-1H-imidazol-2-yl)aniline possesses a lone pair of electrons, rendering it nucleophilic. This allows it to participate in nucleophilic substitution reactions, particularly with acylating agents.

A notable example of this reactivity is the reaction with anhydrides, such as maleic anhydride (B1165640). In this reaction, the amino group acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring and the formation of an N-acylated product, specifically an α,β-unsaturated carboxylic acid. chemicalbook.comrsc.org This transformation highlights the capacity of the aniline nitrogen to form new amide bonds.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the aniline nitrogen attacks the electrophilic carbonyl carbon of maleic anhydride, forming a tetrahedral intermediate. Subsequently, the ring opens by the cleavage of the acyl-oxygen bond, and a proton transfer results in the formation of the stable amide product. This type of reaction is fundamental in derivatizing the aniline moiety for various applications.

| Reactant | Reagent | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 4-(1H-benzo[d]imidazol-2-yl)aniline | Maleic anhydride | (Z)-4-((4-(1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobut-2-enoic acid | Nucleophilic Acyl Substitution | chemicalbook.comrsc.org |

Electrophilic Aromatic Substitution on the Aniline Ring

The aniline ring is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating nature of the amino (-NH₂) group. nih.gov This group directs incoming electrophiles primarily to the ortho and para positions relative to itself, a consequence of the resonance stabilization of the corresponding carbocation intermediates (arenium ions). In the case of this compound, the para position is already substituted by the dihydroimidazole (B8729859) group, meaning electrophilic attack is anticipated to occur at the ortho positions (positions 3 and 5 of the aniline ring).

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. nih.gov However, the high reactivity of the aniline ring can present challenges. For instance, direct halogenation, such as with bromine water, often leads to polysubstitution, yielding products like 2,4,6-tribromoaniline (B120722) from aniline itself. nih.gov Similarly, direct nitration with strong acids like nitric acid can lead to oxidation and decomposition of the aniline ring. nih.gov To achieve monosubstitution and prevent undesirable side reactions, it is often necessary to moderate the activating effect of the amino group. This is typically accomplished by protecting the amino group, for example, through acetylation to form an acetanilide. The acetyl group is less activating than the amino group, allowing for more controlled electrophilic substitution. The protecting group can then be removed by hydrolysis to regenerate the amino group.

For the sulfonation of anilines, reaction with sulfuric acid typically forms anilinium hydrogen sulfate, which upon heating can rearrange to form sulfanilic acid. nih.gov In the context of this compound, sulfonation would be expected to yield 2-amino-5-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonic acid.

Reactivity of the Dihydroimidazole Ring System

The 2,3-dihydro-1H-imidazole, or imidazoline (B1206853), ring is a key feature of the molecule, imparting basicity and unique reactivity. This heterocyclic system can undergo reactions that involve either the opening of the ring or transformations of the core structure itself.

Ring Opening and Cyclization Reactions

The dihydroimidazole ring can be susceptible to ring-opening reactions under certain conditions. One significant transformation is the reductive ring-opening using reducing agents like sodium borohydride (B1222165) (NaBH₄). In this reaction, the C=N double bond of the imidazoline ring is reduced, leading to the formation of a five-membered ring intermediate which, upon further reaction and workup, can cleave to yield N,N'-disubstituted ethylenediamines. This provides a synthetic route to unsymmetrically substituted ethylenediamine (B42938) derivatives. The reaction is thought to proceed via nucleophilic attack of a hydride ion from NaBH₄ onto the electrophilic carbon of the C=N bond, a process that can be facilitated by prior protonation of the nitrogen, which increases the electrophilicity of the carbon atom.

Hydrolysis of the imidazoline ring is also a known reaction pathway. Under acidic or basic conditions, the C=N bond can be cleaved, typically leading to the formation of N-acylated ethylenediamine derivatives. chemicalbook.com For instance, heating an imidazoline with concentrated hydrochloric acid or refluxing with aqueous potassium hydroxide (B78521) can yield the corresponding ethylenediamine. chemicalbook.com

Oxidation and Reduction Transformations of the Imidazoline Core

The dihydroimidazole ring can undergo both oxidation and reduction reactions that modify the heterocyclic core.

Oxidation: A common and synthetically useful transformation of 2-imidazolines is their oxidation to the corresponding aromatic imidazoles. organic-chemistry.org This dehydrogenation reaction introduces a double bond into the ring, resulting in the formation of a stable aromatic system. Various oxidizing agents have been employed for this purpose, including (diacetoxyiodo)benzene, which can smoothly effect the oxidation at room temperature. organic-chemistry.org This reaction is particularly valuable for accessing imidazole-containing compounds from more readily available imidazoline precursors.

| Substrate Type | Oxidizing Agent | Product Type | Reference |

|---|---|---|---|

| 2-Imidazolines | (Diacetoxyiodo)benzene | Imidazoles | organic-chemistry.org |

| 2-Imidazolines | Nickel-petroleum paste, Pd, or Pt | Imidazoles | chemicalbook.com |

Reduction: As mentioned in the previous section, the C=N bond of the imidazoline ring is susceptible to reduction. The use of sodium borohydride can lead to a reductive ring-opening. The initial step of this process is the reduction of the imine functionality to an amine, forming an imidazolidine (B613845) intermediate, which then undergoes ring cleavage. This highlights the reducibility of the imidazoline core's C=N bond.

Acid-Base Properties and Protonation Equilibria of the Dihydroimidazole-Aniline Scaffold

The this compound molecule possesses two distinct basic centers: the primary amino group on the aniline ring and the nitrogen atoms of the dihydroimidazole ring. The dihydroimidazole ring, being a cyclic amidine, is generally a strong base. The protonation of this ring is expected to occur at the sp²-hybridized imine nitrogen, leading to a resonance-stabilized guanidinium-like cation where the positive charge is delocalized over both nitrogen atoms of the ring.

The basicity of the aniline moiety is significantly lower than that of aliphatic amines due to the delocalization of the nitrogen's lone pair into the aromatic π-system. The interplay between these two basic sites determines the protonation equilibria of the molecule in solution.

The table below presents experimental pKa values for a series of related 2-(arylimino)imidazolidine derivatives, illustrating the influence of substituents on the basicity of the imidazolidine core.

| Compound (Substituent on Aryl Ring) | pKa (Potentiometric) | pKa (Spectrophotometric) | Reference |

|---|---|---|---|

| 2-(Phenylimino)imidazolidine | 8.63 | 8.51 | rsc.orgsemanticscholar.org |

| 2-((4-Methylphenyl)imino)imidazolidine | 8.83 | 8.75 | rsc.orgsemanticscholar.org |

| 2-((4-Methoxyphenyl)imino)imidazolidine | 8.92 | 8.82 | rsc.orgsemanticscholar.org |

| 2-((4-Chlorophenyl)imino)imidazolidine | 8.06 | 7.97 | rsc.orgsemanticscholar.org |

| 2-((4-Nitrophenyl)imino)imidazolidine | 6.61 | 6.46 | rsc.orgsemanticscholar.org |

The data indicates that electron-donating groups on the phenyl ring increase the basicity (higher pKa), while electron-withdrawing groups decrease it. Given that the amino group in this compound is electron-donating, it is expected to have a pKa value for the dihydroimidazole ring protonation that is higher than that of the unsubstituted 2-phenyliminoimidazolidine.

Detailed Studies of Reaction Kinetics and Thermodynamics

Comprehensive studies on the reaction kinetics and thermodynamics are crucial for elucidating reaction mechanisms, optimizing reaction conditions, and predicting the behavior of a chemical species. Such studies for this compound would provide invaluable insights into its stability, reactivity, and potential applications.

Determination of Rate Constants and Reaction Orders

The determination of rate constants and reaction orders is a cornerstone of chemical kinetics. This data provides a quantitative measure of how the rate of a reaction is affected by the concentration of the reactants. For any given reaction involving this compound, the rate law would be expressed as:

Rate = k[this compound]^m[Reactant B]^n...

where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant. These parameters are determined experimentally by monitoring the change in concentration of reactants or products over time under various initial concentrations.

Table 1: Hypothetical Rate Constants and Reaction Orders for a Reaction of this compound (Note: The following data is illustrative and not based on experimental results.)

| Reaction Type | Reactant B | Rate Constant (k) (M⁻¹s⁻¹) | Reaction Order (m) | Reaction Order (n) |

|---|---|---|---|---|

| Alkylation | Methyl Iodide | Data Not Available | Data Not Available | Data Not Available |

| Acylation | Acetyl Chloride | Data Not Available | Data Not Available | Data Not Available |

Without experimental data, it is not possible to provide factual rate constants or reaction orders for the reactions of this compound.

Calculation of Activation Parameters (Activation Energy, Enthalpy, and Entropy)

Activation parameters, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), are derived from the temperature dependence of the rate constant, typically using the Arrhenius and Eyring equations. These parameters provide critical information about the energy barrier and the molecular arrangement of the transition state of a reaction.

The activation energy represents the minimum energy required for a reaction to occur. The enthalpy of activation relates to the heat change required to form the transition state, while the entropy of activation reflects the change in the degree of randomness in forming the transition state from the reactants.

Table 2: Hypothetical Activation Parameters for a Reaction of this compound (Note: The following data is illustrative and not based on experimental results.)

| Reaction Type | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |

|---|---|---|---|

| Isomerization | Data Not Available | Data Not Available | Data Not Available |

As with kinetic data, the absence of specific research on this compound in the searched scientific databases means that no concrete values for its activation parameters can be presented. The scientific community awaits dedicated studies to elucidate these fundamental aspects of its chemical reactivity.

Derivatization and Functionalization Strategies

Modification at the Aniline (B41778) Nitrogen Atom

The primary amino group of the aniline moiety is a key site for derivatization, readily undergoing reactions typical of aromatic amines. These modifications are fundamental in creating diverse molecular libraries based on the parent compound.

The nucleophilic character of the aniline nitrogen allows for acylation and alkylation reactions to introduce a variety of substituents. Acylation, typically performed with acyl chlorides or anhydrides, converts the amino group into an amide. This transformation is significant as it can modulate the electronic properties of the aromatic ring and introduce new functional groups. For instance, reactions with acyl and sulfonyl chlorides can lead to the formation of corresponding benzamides and benzenesulfonamides mdpi.com.

While direct examples on 4-(2,3-dihydro-1H-imidazol-2-yl)aniline are not extensively detailed in the provided literature, the general reactivity of anilines is well-established. Furthermore, related studies on heterocyclic systems demonstrate the feasibility of such modifications. For example, the nitrogen atoms within the dihydroimidazole (B8729859) ring itself, or in similar heterocyclic structures, are susceptible to acylation mdpi.com. In one study, 2-thioimidazole derivatives were successfully alkylated using ethyl iodide in the presence of a base, demonstrating the reactivity of heterocyclic nitrogen atoms towards alkylating agents nih.gov. This suggests that both the aniline and dihydroimidazole nitrogens are potential sites for these modifications.

A cornerstone of aniline chemistry is the condensation reaction with aldehydes and ketones to form imines, commonly known as Schiff bases advancechemjournal.commdpi.com. This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to yield the characteristic carbon-nitrogen double bond (azomethine group) mdpi.com. The formation of Schiff bases is a versatile method for extending the molecular framework and generating compounds with diverse applications advancechemjournal.com.

The reaction is typically catalyzed by a few drops of acid and can be carried out in solvents like ethanol (B145695) advancechemjournal.com. Studies on the closely related compound, 4-(1H-benzo[d]imidazol-2-yl)aniline, demonstrate its successful condensation with various substituted aldehydes, including pyrazolecarbaldehydes, to yield the corresponding Schiff's bases ijrpc.comsemanticscholar.org. This established reactivity strongly supports that this compound will undergo similar transformations. The general procedure involves refluxing the aniline derivative with the chosen aldehyde in an appropriate solvent nih.gov.

| Aldehyde Reactant | Resulting Schiff's Base | Reference |

| 3-Methyl-5-morpholino-1-phenyl-1H-pyrazole-4-carbaldehyde | 4-(1H-benzo[d]imidazol-2-yl)-N-((3-methyl-5-morpholino-1-phenyl-1H-pyrazol-4-yl)methylene)aniline | ijrpc.com |

| 4-Hydroxybenzaldehyde | (E)-2-(((2-(1H-benzo[d]imidazol-2-yl) phenyl) imino) methyl)-4-methylphenol | impactfactor.org |

| Substituted Benzaldehydes | General substituted benzimidazole (B57391) Schiff bases | nih.gov |

Functionalization of the Dihydroimidazole Ring

The dihydroimidazole ring offers additional opportunities for structural modification, either by introducing substituents onto its carbon atoms or by using the ring as a component in the construction of larger, fused heterocyclic systems.

Direct functionalization to introduce substituents at the C4 or C5 carbon positions of a pre-formed 2-aryl-2,3-dihydro-1H-imidazole ring is not a commonly reported strategy. Instead, a more prevalent approach involves the synthesis of the dihydroimidazole ring with the desired substituents already in place. This is typically achieved by using substituted precursors during the ring-forming reaction.

For example, a series of 1-(4-(4-aryl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one derivatives were synthesized. In this case, the substituent at the C4 position of the dihydroimidazole ring (an aryl group) was determined by the choice of α-haloketone used in the initial synthetic step nih.gov. This demonstrates a synthetic strategy where functionalization at the carbon backbone is achieved through the selection of appropriate building blocks rather than by modification of the completed heterocycle.

The dihydroimidazole ring, in conjunction with the attached aniline, can participate in cyclocondensation reactions to create complex, fused polycyclic architectures researchgate.net. These reactions typically involve the reaction of two different functional groups on the parent molecule with a bifunctional reagent to form a new ring.

A notable example involves the cyclocondensation of 2-amino-1-(4,5-dihydro-1H-imidazol-2-yl)benzimidazoles with reagents like acetic anhydride (B1165640) or acyl chlorides. This reaction leads to the formation of a novel, functionalized 2,3-dihydrobenzo mdpi.comnih.govimidazo[1,2-c]imidazo[1,2-a] nih.govmdpi.comdntb.gov.uatriazine ring system researchgate.net. In this transformation, the amino group on the benzimidazole ring and a nitrogen atom from the dihydroimidazole ring react with the acylating agent to build the fused triazine ring. Such reactions highlight the utility of the dihydroimidazole moiety as a structural element in the synthesis of elaborate heterocyclic frameworks kau.edu.saresearchgate.net.

Table 2: Example of Fused Polycyclic System Synthesis

| Starting Material | Reagent | Resulting Fused System | Reference |

| 2-Amino-1-(4,5-dihydro-1H-imidazol-2-yl)benzimidazoles | Acetic anhydride or Acyl chlorides | 2,3-Dihydrobenzo mdpi.comnih.govimidazo[1,2-c]imidazo[1,2-a] nih.govmdpi.comdntb.gov.uatriazines | researchgate.net |

Synthesis of Hybrid Heterocyclic Architectures

A "hybrid molecule" is a chemical entity that integrates two or more distinct pharmacophoric structures into a single molecule. The this compound scaffold is an excellent platform for constructing such hybrid systems by combining it with other heterocyclic cores.

A clear illustration of this strategy is the synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine. This novel hybrid compound was synthesized by reacting phthalazine (B143731) with 2-chloro-4,5-dihydro-1H-imidazole hydrogen sulfate, followed by several intermediate steps mdpi.commdpi.com. The resulting molecule contains both the 4,5-dihydro-1H-imidazole and the phthalazin-1(2H)-imine cores mdpi.comdntb.gov.uaresearchgate.net.

Furthermore, this hybrid molecule itself serves as a platform for additional derivatization. It was successfully converted into a series of di-substituted sulfonamide derivatives, demonstrating how complex, multi-component heterocyclic architectures can be assembled and further functionalized nih.govmdpi.com. This approach allows for the combination of structural features from different classes of heterocycles, aiming to create novel molecular frameworks.

Dihydroimidazole-Thiadiazole Derivatives

The synthesis of hybrid molecules containing both dihydroimidazole and 1,3,4-thiadiazole (B1197879) rings is a strategy to potentially access novel pharmacological properties. The 1,3,4-thiadiazole nucleus is a well-known pharmacophore present in a wide array of medicinal agents, exhibiting antimicrobial, anti-inflammatory, and anticancer activities. researchgate.netwaocp.com

A common and versatile method for the synthesis of 2-amino-1,3,4-thiadiazole (B1665364) derivatives involves the cyclization of thiosemicarbazide (B42300) precursors. chemicalbook.comnih.gov A plausible synthetic route to dihydroimidazole-thiadiazole derivatives from this compound would begin with the conversion of the aniline to the corresponding isothiocyanate. This can be achieved by reacting the primary amine with thiophosgene (B130339) or a related reagent.

Dihydroimidazole-Pyrazole Conjugates

The conjugation of a dihydroimidazole ring with a pyrazole (B372694) nucleus has been successfully explored, leading to the discovery of compounds with significant biological activity. Pyrazole derivatives are known to possess a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial properties.

In a notable study, a series of 1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazoles and 5-amino-1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazoles were synthesized and evaluated for their antileishmanial activity. nih.gov The synthesis of these conjugates demonstrates a practical approach to functionalizing the this compound scaffold.

The research findings indicated that several of these dihydroimidazole-pyrazole conjugates exhibited potent activity against promastigote forms of Leishmania amazonensis, with some compounds showing promising activity profiles and lower cytotoxicity compared to the reference drug, pentamidine. nih.gov Specifically, six of the synthesized derivatives were identified as the most active, with IC₅₀ values in the range of 15 to 60 μM. nih.gov One of the most promising derivatives, 5d , was further investigated in vivo and demonstrated an ability to inhibit the progression of cutaneous lesions in a mouse model of leishmaniasis. nih.gov

Research Findings for Dihydroimidazole-Pyrazole Conjugates

| Compound ID | Substituent (Aryl Group) | IC₅₀ (μM) against L. amazonensis promastigotes nih.gov |

|---|---|---|

| 4a | Phenyl | > 100 |

| 4b | 4-Chlorophenyl | 30 |

| 4c | 4-Methylphenyl | 40 |

| 4d | 3,5-Dichlorophenyl | 20 |

| 4e | 4-Nitrophenyl | > 100 |

| 4f | 4-Methoxyphenyl | 50 |

| 4g | Naphthyl | 60 |

| 5a | Phenyl | > 100 |

| 5b | 4-Chlorophenyl | 25 |

| 5c | 4-Methylphenyl | 35 |

| 5d | 3,5-Dichlorophenyl | 15 |

| 5e | 4-Nitrophenyl | > 100 |

| 5f | 4-Methoxyphenyl | 45 |

| 5g | Naphthyl | 55 |

| Pentamidine | (Reference Drug) | 10 |

Coordination Chemistry and Metal Complexation

Ligand Design Principles Incorporating the 4-(2,3-dihydro-1H-imidazol-2-yl)aniline Structure

The design of ligands around the this compound framework is centered on its function as a bidentate chelating agent. The primary coordination sites are the nitrogen atom of the aniline (B41778) group and the sp2-hybridized nitrogen atom within the dihydroimidazole (B8729859) ring. This N,N-bidentate chelation forms a stable five-membered ring with a central metal ion, a favored conformation in coordination chemistry.

Key design principles include:

Bidentate Chelation: The molecule is structured to act as an effective N,N-bidentate ligand, which enhances the thermodynamic stability of the resulting metal complexes (the chelate effect).

Electronic Tuning: The aniline ring's electronic properties can be modified by introducing electron-donating or electron-withdrawing substituents at the para-position. These modifications can tune the electron density on the coordinating nitrogen atom, thereby influencing the strength and nature of the metal-ligand bond.

Steric Control: The non-aromatic, flexible nature of the 2,3-dihydro-1H-imidazole ring provides a different steric environment compared to its rigid, aromatic imidazole (B134444) or benzimidazole (B57391) analogues. This flexibility can influence the coordination geometry and reactivity of the metal center.

Hydrogen Bonding: The N-H groups on both the aniline and dihydroimidazole moieties can participate in hydrogen bonding, which can direct the supramolecular assembly of the complexes in the solid state. nih.gov

Synthesis and Characterization of Metal Complexes

Complexes featuring the dihydroimidazole-aniline core are typically synthesized by reacting the ligand with a suitable metal salt in a polar solvent like ethanol (B145695) or methanol (B129727). The reaction often proceeds at room temperature or with gentle heating. Characterization of these complexes involves a suite of analytical techniques, including FT-IR, UV-Vis, and NMR spectroscopy, as well as elemental analysis and single-crystal X-ray diffraction. asrjetsjournal.org

The this compound scaffold readily coordinates with a variety of transition metal ions. While direct studies on this specific ligand are limited, extensive research on analogous benzimidazole-aniline ligands demonstrates complexation with ions such as Co(II), Ni(II), Cu(II), and Zn(II). asrjetsjournal.org These reactions typically yield complexes with a 1:1 or 1:2 metal-to-ligand stoichiometry. For instance, octahedral geometries have been proposed for complexes of Mn(II), Co(II), Ni(II), and Cu(II) with related azo-imidazole derivative ligands. It is anticipated that this compound would form stable complexes with these ions as well as with heavier transition metals like Fe(III) and Rh(III), driven by the favorable N,N chelation.

Structural analysis provides critical insights into the coordination environment of the metal center. A pertinent example can be found in the well-characterized analogue, [ZnCl2(C13H11N3)], where C13H11N3 is 2-(1H-benzo[d]imidazol-2-yl)aniline. nih.gov In this complex, the ligand coordinates to the Zn(II) ion in a bidentate fashion through the aniline nitrogen and one of the imidazole nitrogens.

The key structural features observed are:

Coordination Geometry: The zinc(II) ion adopts a distorted tetrahedral geometry, coordinated by the two nitrogen atoms from the ligand and two chloride ions. nih.gov

Metal-Ligand Bond Lengths: The bond lengths between the metal and the coordinating nitrogen atoms provide information about the bond strength. In the zinc complex, the Zn-N(aniline) and Zn-N(imidazole) bond lengths are within expected ranges for such coordination. nih.gov

Non-Planar Ligand Conformation: A significant feature is that the benzimidazole and aniline ring systems are not coplanar, exhibiting a notable dihedral angle between them. nih.gov This non-planarity is a crucial aspect of the ligand's stereochemistry.

Table 1: Selected Structural Data for the Analogue Complex [ZnCl2(2-(1H-benzo[d]imidazol-2-yl)aniline)] (Data sourced from a study on a closely related benzimidazole analogue) nih.gov

| Parameter | Value |

| Coordination Geometry | Distorted Tetrahedral |

| Metal Ion | Zn(II) |

| Ligand | 2-(1H-benzo[d]imidazol-2-yl)aniline |

| Dihedral Angle (Benzimidazole-Aniline) | 18.24° |

| Smallest Bond Angle (N-Zn-N) | 88.64° |

| Co-ligands | 2 x Cl⁻ |

The stereochemistry of the this compound ligand plays a more significant role in complex formation than its aromatic counterparts. Unlike the planar and rigid benzimidazole ring, the 2,3-dihydro-1H-imidazole ring is non-planar and conformationally flexible.

This has several implications:

Conformational Isomers: The flexible five-membered dihydroimidazole ring can adopt different puckered conformations (e.g., envelope or twist). This flexibility can lead to the formation of different conformational isomers of the metal complex.

Chirality: While the parent ligand is achiral, substitution on the dihydroimidazole ring can create chiral centers. The use of a chiral ligand would result in the formation of diastereomeric complexes, which is a key strategy in asymmetric catalysis.

Catalytic Applications of Metal-Dihydroimidazole-Aniline Complexes

The metal complexes derived from dihydroimidazole-aniline ligands are being explored for their potential in catalysis, particularly in oxidation reactions where the tunable electronic and steric properties of the ligand can be exploited.